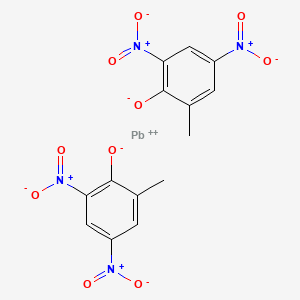
Lead(2+) 4,6-dinitro-o-cresolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead(2+) 4,6-dinitro-o-cresolate: is a chemical compound with the molecular formula C14H10N4O10Pb It is a derivative of 4,6-dinitro-o-cresol, which is known for its use as a pesticide The compound is characterized by the presence of lead(2+) ions complexed with 4,6-dinitro-o-cresolate anions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lead(2+) 4,6-dinitro-o-cresolate typically involves the reaction of lead(2+) salts with 4,6-dinitro-o-cresol. The process can be summarized as follows:
Preparation of 4,6-dinitro-o-cresol: This involves the nitration of o-cresol using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4 and 6 positions.
Formation of this compound: The 4,6-dinitro-o-cresol is then reacted with a lead(2+) salt, such as lead(2+) acetate or lead(2+) nitrate, in an aqueous medium. The reaction mixture is stirred and heated to facilitate the formation of the lead(2+) complex.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of reactants to the desired compound.
化学反応の分析
Types of Reactions: Lead(2+) 4,6-dinitro-o-cresolate undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can undergo oxidation reactions, leading to the formation of nitroso or other oxidized derivatives.
Reduction: The nitro groups can also be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium borohydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (chlorine, bromine) or sulfonating agents.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds with different functional groups replacing the nitro groups.
科学的研究の応用
Lead(2+) 4,6-dinitro-o-cresolate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving lead complexes and nitroaromatic compounds.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in the development of lead-based pharmaceuticals.
Industry: It is used in the manufacturing of certain industrial products, including pigments and coatings.
作用機序
The mechanism of action of Lead(2+) 4,6-dinitro-o-cresolate involves its interaction with biological molecules and cellular pathways. The compound can act as an uncoupler of oxidative phosphorylation, disrupting the production of adenosine triphosphate (ATP) in cells. This leads to a decrease in cellular energy levels and can result in various physiological effects. The nitro groups in the compound also contribute to its reactivity and potential toxicity.
類似化合物との比較
4,6-Dinitro-o-cresol: The parent compound, known for its use as a pesticide.
Dinoseb: A related compound with a similar structure but different substituents on the aromatic ring.
Dinoterb: Another related compound with tert-butyl substituents.
Uniqueness: Lead(2+) 4,6-dinitro-o-cresolate is unique due to the presence of lead(2+) ions, which impart distinct chemical and physical properties compared to other similar compounds. The lead(2+) complexation enhances its stability and reactivity, making it suitable for specific applications in research and industry.
特性
CAS番号 |
65121-76-8 |
|---|---|
分子式 |
C14H10N4O10Pb |
分子量 |
601 g/mol |
IUPAC名 |
lead(2+);2-methyl-4,6-dinitrophenolate |
InChI |
InChI=1S/2C7H6N2O5.Pb/c2*1-4-2-5(8(11)12)3-6(7(4)10)9(13)14;/h2*2-3,10H,1H3;/q;;+2/p-2 |
InChIキー |
GCEXLEGHSWACSY-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=CC(=C1[O-])[N+](=O)[O-])[N+](=O)[O-].CC1=CC(=CC(=C1[O-])[N+](=O)[O-])[N+](=O)[O-].[Pb+2] |
関連するCAS |
534-52-1 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



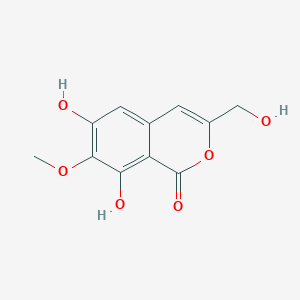
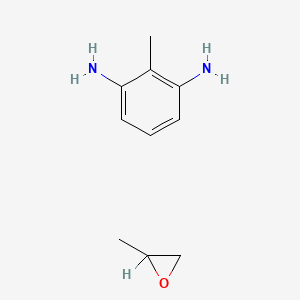


![Methyl [(3,5-dimethylphenoxy)methoxy]acetate](/img/structure/B14499867.png)
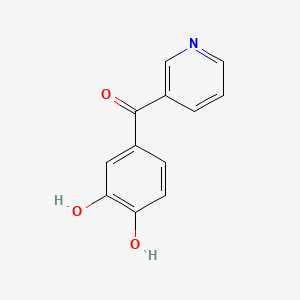
![2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole](/img/structure/B14499875.png)
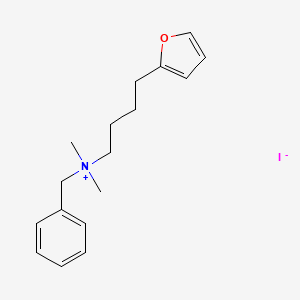
![6-Methoxy-3,3'-dimethyl-8-nitro-2,2'-spirobi[[1]benzopyran]](/img/structure/B14499881.png)
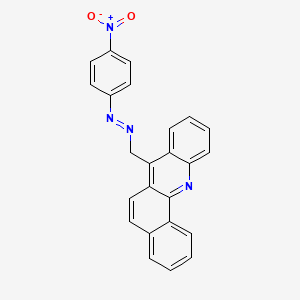

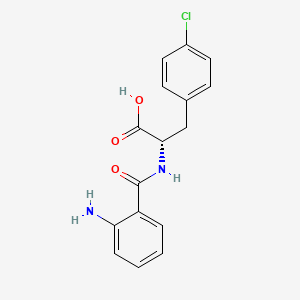
![2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14499918.png)
